N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
“N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a unique combination of a 1,3,4-oxadiazole ring, a pyridine ring, and a benzamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an electrophilic intermediate.
Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole-pyridine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.
Reduction: Reduction reactions can occur at the benzamide moiety, potentially converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives of the benzamide moiety.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds containing oxadiazole and pyridine rings are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be a subject of biological assays.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The oxadiazole and pyridine rings can facilitate binding to specific sites on the target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide: can be compared with other benzamide derivatives, oxadiazole-containing compounds, and pyridine-based molecules.
Uniqueness
- The unique combination of the oxadiazole, pyridine, and benzamide moieties in this compound may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved properties.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-11-19-20-15(22-11)10-18-16(21)12-5-4-6-13(9-12)23-14-7-2-3-8-17-14/h2-9H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQCBWQEAGTSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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